molecular formula C15H19FN2O B13419355 1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one CAS No. 5301-29-1

1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one

Cat. No.: B13419355
CAS No.: 5301-29-1
M. Wt: 262.32 g/mol
InChI Key: YQTAUCCALHOTQC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a fluorophenyl group at the 1-position and a piperidine substituent at the 3-position. Pyrrolidin-2-one scaffolds are widely explored in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly in neurological disorders such as Alzheimer’s disease (AD) .

Properties

CAS No.

5301-29-1

Molecular Formula

C15H19FN2O

Molecular Weight

262.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C15H19FN2O/c16-12-4-6-13(7-5-12)18-11-8-14(15(18)19)17-9-2-1-3-10-17/h4-7,14H,1-3,8-11H2

InChI Key

YQTAUCCALHOTQC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Piperidinyl Group: This can be done through reductive amination or other suitable methods to attach the piperidinyl moiety to the pyrrolidinone core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one (CAS 6103-61-3) differs by replacing fluorine with chlorine. This substitution increases molecular weight and lipophilicity (Cl: LogP ~1.06 vs. Safety data indicate that the chloro derivative requires stringent handling due to toxicity risks, suggesting fluorine may confer a safer profile .

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7) features a meta-fluorophenyl group. The para-substitution in the target compound likely enhances steric complementarity with enzymatic targets (e.g., acetylcholinesterase) compared to meta-substitution, which may disrupt binding .

Piperidine-Modified Derivatives

3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) demonstrates superior anti-Alzheimer’s activity (IC50 < 1 µM against acetylcholinesterase) compared to donepezil, attributed to the 4-methoxybenzyl group enhancing π-π interactions with the enzyme’s catalytic site . The target compound lacks this methoxybenzyl moiety, suggesting reduced potency but possibly fewer off-target effects.

BMS-986169 (CAS 1801151-08-5), a glutamate NMDA receptor antagonist, incorporates a 4-methylbenzyl group and hydroxylated phenylpiperidine. This structural complexity improves CNS bioavailability but introduces synthetic challenges compared to the simpler target compound .

Pharmacological and Functional Comparisons

Anti-Alzheimer’s Activity

Pyrrolidin-2-one derivatives with N-benzylated tails (e.g., 10b) show enhanced acetylcholinesterase (AChE) inhibition (docking scores up to -18.59 vs. donepezil’s -17.26) due to dual binding at the catalytic and peripheral anionic sites . The target compound’s lack of a benzyl group may limit AChE affinity but could reduce toxicity risks associated with bulky substituents.

Alpha-Adrenergic Receptor Affinity

Arylpiperazine-pyrrolidin-2-one hybrids (e.g., 7 and 18 in ) exhibit α1/α2-adrenoceptor binding (pKi = 7.13–7.29). The target compound’s fluorophenyl group may enhance selectivity for α1 receptors, as para-substitutions are associated with improved receptor fit .

Metabolic Stability

Fungal biotransformation studies of fluorophenyl-containing azetidin-2-ones (e.g., 2 and 3 in ) reveal that fluorine reduces oxidative metabolism compared to non-halogenated analogs. This suggests the target compound may exhibit prolonged half-life in vivo .

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Pharmacological Activity Key Findings Reference
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one 4-fluorophenyl, piperidine at C3 Potential CNS activity Likely moderate AChE inhibition; improved metabolic stability vs. Cl analogs
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one 4-chlorophenyl, piperidine at C3 Not reported Higher lipophilicity; increased toxicity risks
10b 4-methoxybenzyl, 4-fluorobenzoyl-piperidine AChE inhibition (IC50 < 1 µM) Superior to donepezil in docking and in vitro assays
BMS-986169 4-methylbenzyl, hydroxylated piperidine NMDA receptor antagonism Preclinical efficacy in major depressive disorder
Compound 7 () 2-chlorophenyl-piperazine, pyrrolidin-2-one α1-Adrenoceptor binding (pKi = 7.13) Prophylactic antiarrhythmic (ED50 = 1.0 mg/kg)

Biological Activity

1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidin-2-one, a compound with significant pharmaceutical interest, has been studied for its diverse biological activities. This article provides a comprehensive overview of its properties, including its synthesis, biological effects, and relevant case studies.

The molecular formula of this compound is C21H20F2N2O2, with a molecular weight of 370.4 g/mol. The compound's structure includes a pyrrolidine ring substituted with a piperidine moiety and a fluorophenyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC21H20F2N2O2
Molecular Weight370.4 g/mol
LogP2.971
Polar Surface Area31.716 Ų
Hydrogen Bond Acceptors5

Research indicates that compounds featuring piperidine and pyrrolidine structures often exhibit significant interactions with various biological targets. The presence of the fluorophenyl group enhances lipophilicity, potentially improving cellular penetration and bioavailability.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine and piperidine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

This suggests that the compound may possess significant antibacterial properties, warranting further investigation into its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of piperidine derivatives. For example, certain analogs exhibited cytotoxicity in cancer cell lines such as FaDu hypopharyngeal tumor cells . The mechanism may involve apoptosis induction and interaction with specific protein targets, enhancing therapeutic efficacy.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various piperidine derivatives, including those structurally related to this compound. The results indicated that modifications on the piperidine ring significantly influenced antimicrobial potency, with some compounds showing MIC values as low as 32 μg/mL against resistant strains .

Case Study 2: Anticancer Potential

In another investigation, a series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. One compound showed enhanced cytotoxicity compared to standard treatments like bleomycin, indicating that structural modifications can lead to improved biological activity .

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